(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one
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Overview
Description
The compound (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one is a synthetic organic molecule characterized by the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound also features a chlorooxolanone ring, which is a five-membered lactone with a chlorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This step ensures the protection of hydroxyl groups, preventing them from participating in subsequent reactions.
Formation of the Oxolanone Ring: The protected intermediate undergoes cyclization to form the oxolanone ring. This step often involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to introduce the chlorine atom.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups, once the protecting groups are removed.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group or other functional groups.
Substitution: The chlorine atom in the oxolanone ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized oxolanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their pharmacological properties, including potential antiviral, antibacterial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the TBDMS protecting groups and the chloro substituent. These functional groups can modulate the compound’s interaction with biological targets or other chemical entities.
Molecular Targets and Pathways
The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, in medicinal applications, the compound might interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Hydroxy-5-hydroxymethyl-3-chlorooxolan-2-one: Lacks the TBDMS protecting groups, making it more reactive but less stable.
(4R,5R)-4-Methoxy-5-methoxymethyl-3-chlorooxolan-2-one: Features methoxy groups instead of TBDMS, offering different reactivity and solubility properties.
(4R,5R)-4-[(tert-Butyldiphenylsilyl)oxy]-5-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-chlorooxolan-2-one: Uses tert-butyldiphenylsilyl (TBDPS) groups, which provide greater steric hindrance and stability compared to TBDMS.
Uniqueness
The uniqueness of (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one lies in its combination of TBDMS protecting groups and the chlorooxolanone core. This combination offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3/t12-,13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJJTLIRSHWFN-WYAMFQBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClO4Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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